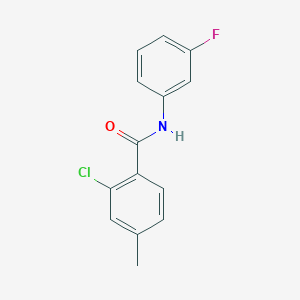![molecular formula C16H13FN4O2S B5715594 N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as FMeO-TDZ, and it is a member of the thiadiazole family, which is a class of compounds that possesses diverse biological activities.
作用機序
The mechanism of action of FMeO-TDZ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. FMeO-TDZ has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and cancer. In addition, FMeO-TDZ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMeO-TDZ have been studied in various animal models. It has been shown to reduce inflammation and tumor growth in mice models of breast cancer and lung cancer. In addition, FMeO-TDZ has been reported to have a low toxicity profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
The advantages of using FMeO-TDZ in lab experiments include its potent anti-cancer and anti-inflammatory activities, low toxicity profile, and ability to synergize with other chemotherapeutic agents. However, the limitations of using FMeO-TDZ include its limited solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of FMeO-TDZ and its potential side effects.
将来の方向性
There are several future directions for the research on FMeO-TDZ. One potential area of research is the development of FMeO-TDZ-based drug formulations for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of FMeO-TDZ, which can provide insights into the development of novel therapeutic strategies. Furthermore, the synthesis of FMeO-TDZ derivatives with improved solubility and bioavailability can expand its potential applications in various fields.
合成法
The synthesis of FMeO-TDZ involves the reaction between 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole and 2-fluorobenzoyl isocyanate in the presence of a base, such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization or chromatography.
科学的研究の応用
FMeO-TDZ has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, FMeO-TDZ has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, FMeO-TDZ has been shown to have a synergistic effect with other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-13-9-5-2-6-10(13)14-20-21-16(24-14)19-15(22)18-12-8-4-3-7-11(12)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSQIUJEIFWPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)


![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)